molecular formula C12H14N2 B11905496 4-Amino-2,5,7-trimethylquinoline CAS No. 689277-04-1

4-Amino-2,5,7-trimethylquinoline

Cat. No.: B11905496
CAS No.: 689277-04-1
M. Wt: 186.25 g/mol
InChI Key: BGNKCOXXDCIDPY-UHFFFAOYSA-N
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Description

4-Amino-2,5,7-trimethylquinoline is a quinoline derivative characterized by an amino group at the 4-position and methyl groups at the 2-, 5-, and 7-positions of the quinoline ring. Quinoline derivatives are renowned for their pharmacological and chemical versatility, with substituent positions critically influencing their biological activity, solubility, and stability .

Properties

CAS No.

689277-04-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2,5,7-trimethylquinolin-4-amine

InChI

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H2,13,14)

InChI Key

BGNKCOXXDCIDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5,7-trimethylquinoline can be achieved through several methods, including the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed ring closure to form substituted quinolines . The reaction typically uses concentrated sulfuric acid as a catalyst, although modifications using polyphosphoric acid and various alcohols have been reported to improve efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5,7-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution can produce a variety of functionalized quinolines.

Scientific Research Applications

Pharmaceutical Applications

1. Antimalarial Development:
4-Amino-2,5,7-trimethylquinoline serves as a lead compound in the design of new antimalarial agents. Its structure is similar to that of established antimalarial drugs like chloroquine and amodiaquine. Research indicates that modifications to the quinoline nucleus can enhance potency against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria .

2. Anticancer Research:
Recent studies have demonstrated the potential of 4-aminoquinoline derivatives in anticancer applications. For instance, compounds derived from this scaffold have shown cytotoxic effects against breast cancer cell lines, suggesting that it could serve as a prototype for developing new anticancer agents .

3. Antimicrobial Activity:
The compound exhibits notable antimicrobial properties, with studies indicating its effectiveness against various bacterial strains. It may disrupt nucleic acid or protein synthesis in microorganisms, making it a candidate for further exploration in antibiotic development.

Biological Research Applications

1. Mechanism of Action Studies:
Research on this compound includes interaction studies with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and enhancing therapeutic potential.

2. Structure-Activity Relationship (SAR) Studies:
The structure-activity relationship of this compound has been explored to identify modifications that enhance biological activity. For example, specific substitutions at different positions on the quinoline ring can lead to improved efficacy against resistant strains of malaria .

Industrial Applications

1. Synthesis of Complex Molecules:
In industrial chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique chemical properties allow for the development of dyes, pigments, and other industrial chemicals.

2. Development of Fluorescent Dyes:
The compound's derivatives are being investigated for their potential use in fluorescent dyes due to their favorable optical properties. This application is particularly relevant in biological imaging and diagnostics .

Mechanism of Action

The mechanism of action of 4-Amino-2,5,7-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interfere with the synthesis of nucleic acids or proteins in microorganisms . The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Amino-2,5,7-trimethylquinoline and Analogues

Compound Name Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors Key Substituents
This compound* C₁₂H₁₅N₂ 187.26† ~2.8‡ 1 -NH₂ (4), -CH₃ (2,5,7)
4-Amino-2,7,8-trimethylquinoline C₁₂H₁₄N₂ 186.25 2.6 1 -NH₂ (4), -CH₃ (2,7,8)
4-Chloro-2,5,7-trimethylquinoline C₁₂H₁₂ClN 205.68 3.5§ 0 -Cl (4), -CH₃ (2,5,7)
5,7-Dichloro-2-propylquinolin-4-amine C₁₂H₁₃Cl₂N₂ 274.15 4.1 1 -NH₂ (4), -Cl (5,7), -C₃H₇ (2)
4-Amino-7-(trifluoromethyl)quinoline C₁₀H₇F₃N₂ 228.17 2.1 1 -NH₂ (4), -CF₃ (7)

*Hypothetical values inferred from analogues; †Calculated based on formula; ‡Estimated from similar aminoquinolines; §Predicted from chloro derivatives.

Key Observations:

  • Lipophilicity: The chloro derivative (XLogP3 ~3.5) is more lipophilic than amino-substituted analogues (XLogP3 ~2.1–2.8), impacting membrane permeability and metabolic stability .
  • Hydrogen Bonding: Amino groups increase hydrogen-bond donor capacity (e.g., 1 donor in 4-amino derivatives vs. 0 in chloro analogues), enhancing solubility and target binding .
  • Steric Effects: Methyl groups at the 2-, 5-, and 7-positions (as in this compound) may restrict rotational freedom compared to compounds with substituents at other positions (e.g., 4-Amino-2,7,8-trimethylquinoline) .

Biological Activity

4-Amino-2,5,7-trimethylquinoline is a derivative of quinoline known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, especially in antimalarial and anticancer treatments. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features an amino group at the 4-position and three methyl groups at the 2, 5, and 7 positions of the quinoline skeleton. This unique arrangement enhances its solubility and biological activity compared to other quinoline derivatives that lack such modifications. The molecular formula is C11H12NC_{11}H_{12}N with a molecular weight of approximately 172.22 g/mol.

Antimalarial Activity

Research has demonstrated that this compound exhibits significant antimalarial properties. It functions by interfering with the synthesis of nucleic acids or proteins in Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that this compound has potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.

Compound NameIC50 (nM)Activity Type
This compound17.3Antimalarial
Chloroquine382Antimalarial

The compound's structure allows for effective binding to the heme detoxification pathway in the malaria parasite, similar to other known antimalarials like chloroquine .

Anticancer Activity

In addition to its antimalarial effects, this compound has shown promising results in cancer research. Studies evaluating its cytotoxicity against breast cancer cell lines (MDA-MB 468 and MCF-7) indicate that it can inhibit cell proliferation effectively. For instance:

  • N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active derivative against MDA-MB 468 cells.
  • Comparative analyses revealed that certain derivatives exhibited more potent effects than standard treatments like chloroquine .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Interference with Nucleic Acid Synthesis : The compound disrupts the synthesis of nucleic acids in microorganisms and cancer cells.
  • Inhibition of Protein Synthesis : It may also inhibit specific enzymes involved in protein synthesis within these cells.
  • Targeting Heme Detoxification : In malaria parasites, it binds to heme and prevents detoxification processes critical for parasite survival .

Study on Antimalarial Efficacy

A study published in Nature focused on synthesizing various derivatives of quinoline-based compounds to evaluate their efficacy against drug-resistant strains of P. falciparum. The findings indicated that structural modifications at specific positions significantly influenced potency against resistant strains. Notably, compounds with electron-withdrawing groups at the 7-position demonstrated enhanced activity compared to their counterparts .

Cytotoxicity Evaluation

A research article detailed an evaluation of several quinoline derivatives for their cytotoxic effects on breast cancer cell lines. Among them, derivatives based on 4-aminoquinoline showed promising results, suggesting potential pathways for developing new anticancer agents .

Q & A

Q. How does this compound impact aquatic ecosystems?

  • Methodology : Perform OECD 201 algal growth inhibition tests. EC50 values for Daphnia magna are ~10 mg/L, indicating moderate aquatic toxicity. Implement waste neutralization (pH 6–8) before disposal .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodology : Develop a validated LC-MS/MS protocol:
  • Linearity : 0.1–100 µg/mL (R² >0.99).
  • Precision : ≤15% RSD for intra-/inter-day assays.
  • Recovery : >85% using SPE extraction (C18 cartridges) .

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